3-O-Methyl Tolcapone-d4
Description
Properties
Molecular Formula |
C₁₅H₉D₄NO₅ |
|---|---|
Molecular Weight |
291.29 |
Synonyms |
(4-Hydroxy-3-methoxy-5-nitrophenyl)(4-methylphenyl)methanone-d4; 4-Hydroxy-3-methoxy-4’-methyl-5-nitrobenzophenone-d4; Ro 40-7591-d4; |
Origin of Product |
United States |
Synthesis and Structural Elucidation of 3 O Methyl Tolcapone D4
Synthetic Methodologies for Isotopic Labeling
The introduction of stable isotopes, such as deuterium (B1214612), into a drug molecule or its metabolite requires careful synthetic planning to ensure high isotopic purity and regioselective placement of the labels.
Deuteration Strategies for Tolcapone (B1682975) Derivatives
Deuterium labeling of aromatic compounds like Tolcapone and its derivatives can be achieved through various methods. One common strategy involves the use of deuterated starting materials in a multi-step synthesis. For instance, a deuterated version of a key aromatic precursor can be carried through the synthetic route to yield the final labeled compound. Another approach is direct hydrogen-deuterium exchange on the final compound or a late-stage intermediate, often catalyzed by a metal. However, this method can sometimes lead to a mixture of isotopologues with varying degrees of deuteration and may not be suitable for achieving a specific labeling pattern.
For Tolcapone derivatives, where the deuterium labels are often desired on one of the aromatic rings, a building-block approach using a pre-deuterated aromatic ring is generally preferred. This ensures precise control over the location and number of deuterium atoms incorporated into the final molecule.
Specific Approaches for 3-O-Methyl Tolcapone-d4 Synthesis
While the specific synthesis of this compound is not extensively detailed in publicly available literature, a plausible synthetic route can be postulated based on known synthetic methods for Tolcapone and related benzophenones, combined with common deuteration techniques. The synthesis would likely involve the coupling of two key aromatic synthons, one of which is deuterated.
A probable precursor for the synthesis would be toluene-d5, which can be converted to 4-methylbenzoyl chloride-d4 via Friedel-Crafts acylation with oxalyl chloride or a similar reagent. The deuterated 4-methylbenzoyl chloride-d4 would then be reacted with a suitably protected 3,4-dihydroxy-5-nitrobenzene derivative, such as veratrole, in a Friedel-Crafts acylation reaction to form the benzophenone (B1666685) core. Subsequent selective demethylation and methylation would yield this compound.
An alternative approach could involve a Suzuki or other cross-coupling reaction between a deuterated arylboronic acid and a suitable benzoyl chloride derivative. The choice of synthetic route would depend on factors such as the availability of starting materials, reaction yields, and the ease of purification.
Table 1: Postulated Synthetic Precursors for this compound
| Precursor | Role in Synthesis |
| Toluene-d5 | Source of the deuterated 4-methylphenyl moiety |
| 4-Methylbenzoyl chloride-d4 | Deuterated acylating agent |
| Veratrole (1,2-dimethoxybenzene) | Precursor to the dihydroxy-nitrophenyl moiety |
Spectroscopic Characterization Techniques for Deuterated Compounds
The structural confirmation and determination of isotopic purity of deuterated compounds like this compound rely heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation Analysis
²H NMR (Deuterium NMR) spectroscopy can also be employed to directly observe the deuterium nuclei. The ²H NMR spectrum of this compound would show signals corresponding to the deuterium atoms on the aromatic ring, providing further confirmation of the labeling pattern.
Table 2: Expected ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.8 | d | Aromatic CH |
| ~7.6 | dd | Aromatic CH |
| ~7.4 | d | Aromatic CH |
| ~3.9 | s | -OCH₃ |
| ~2.4 | s | Ar-CH₃ (non-deuterated) |
| Signals for deuterated phenyl ring protons would be absent |
Mass Spectrometry (MS) for Isotopic Purity and Structural Confirmation
Mass spectrometry is indispensable for determining the molecular weight and isotopic purity of deuterated compounds. For this compound, the molecular ion peak in the mass spectrum would be observed at an m/z value that is 4 units higher than that of the unlabeled compound, corresponding to the incorporation of four deuterium atoms.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition of the molecule. The isotopic distribution pattern of the molecular ion peak can be analyzed to determine the isotopic enrichment of the sample.
Fragmentation analysis using tandem mass spectrometry (MS/MS) can provide further structural confirmation. The fragmentation pattern of this compound would be expected to be similar to that of the unlabeled compound, but with fragment ions containing the deuterated phenyl ring showing a mass shift of 4 Da.
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₉D₄NO₅ |
| Molecular Weight | 291.29 |
| [M+H]⁺ (m/z) | 292.1 |
| Key Fragment Ion (m/z) | Fragment containing deuterated phenyl ring |
| Isotopic Purity | Determined from isotopic distribution |
Metabolic Pathways of Tolcapone: Focus on 3 O Methyl Tolcapone Formation
In Vitro Metabolic Studies of Tolcapone (B1682975)
Laboratory-based (in vitro) studies have been crucial in mapping the metabolic fate of tolcapone. These investigations utilize various cellular and subcellular systems, such as liver microsomes and recombinant enzymes, to identify the key enzymatic players and the resultant chemical modifications to the parent drug.
While tolcapone is designed to inhibit the Catechol-O-Methyltransferase (COMT) enzyme, it also serves as a substrate for it. nih.govdrugbank.com This interaction leads to the formation of 3-O-Methyl Tolcapone through a process called 3-O-methylation. This specific reaction, catalyzed by COMT, involves the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine to the 3-hydroxyl group of tolcapone's catechol structure. drugbank.com
Besides COMT-mediated methylation, several other enzyme systems are involved in the biotransformation of tolcapone.
Glucuronidation: The principal metabolic pathway for tolcapone is direct conjugation at the 3-hydroxyl group, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govacs.orgnih.gov This process forms the 3-O-β,d-glucuronide conjugate, which is the most abundant early metabolite. nih.govresearchgate.net The susceptibility to this rapid glucuronidation is a key factor in tolcapone's relatively short plasma half-life. researchgate.net
Reductive and Oxidative Pathways: Tolcapone also undergoes metabolism through the reduction of its nitro group, which yields an amine derivative. nih.govresearchgate.net This amine metabolite can be further modified, for instance, by acetylation. nih.gov Subsequent oxidation of these amine and acetylamine metabolites, catalyzed by cytochrome P450 enzymes (specifically P450 2E1 and 1A2), can form reactive intermediates. researchgate.net Direct oxidative reactions on the parent tolcapone molecule, mediated by CYPs like CYP3A4, are considered to be of minor significance. nih.govoup.com
Identification and Quantification of 3-O-Methyl Tolcapone as a Major Metabolite
Clinical studies involving the administration of radiolabeled [14C]-tolcapone to healthy volunteers have allowed for the identification and quantification of its metabolites in plasma over time. While the 3-O-glucuronide conjugate is the major metabolite shortly after administration, 3-O-Methyl Tolcapone (3-OMT) becomes the predominant metabolite at later time points. nih.gov
Within two hours of oral administration, unchanged tolcapone accounted for the majority of plasma radioactivity, with its glucuronide conjugate being the main metabolite. nih.gov At this early stage, 3-OMT was a minor metabolite. nih.gov However, the metabolic landscape shifted significantly over time. By 12 hours post-administration, 3-OMT had become the principal plasma metabolite, a consequence of its formation and its significantly longer half-life compared to tolcapone and its other metabolites. nih.gov
Table 1: Relative Abundance of Tolcapone and its Major Metabolites in Human Plasma Over Time
| Time Post-Administration | Unchanged Tolcapone (% of Plasma Radioactivity) | 3-O-Glucuronide Metabolite (% of Plasma Radioactivity) | 3-O-Methyl Tolcapone (% of Plasma Radioactivity) |
| 2 hours | 59.3% | 18.6% | 2.1% |
| 4 hours | Decreasing | Decreasing | Increasing |
| 12 hours | Detectable | Decreased | Predominant Metabolite |
This table is based on data reported from a study in healthy volunteers who received a single oral dose of 200 mg [14C]-tolcapone. nih.gov
Comparative Metabolic Profiling: Tolcapone vs. 3-O-Methyl Tolcapone (Unlabeled)
The metabolic profiles of tolcapone and its major metabolite, 3-O-Methyl Tolcapone, differ significantly, primarily due to their structural differences.
Tolcapone Metabolism: As established, the primary metabolic fate of tolcapone is rapid glucuronidation at the free 3-hydroxyl group, which facilitates its elimination. nih.govresearchgate.net This pathway is responsible for its short half-life of approximately 2-3 hours. researchgate.netoup.com
3-O-Methyl Tolcapone Metabolism: The methylation of the 3-hydroxyl group to form 3-O-Methyl Tolcapone blocks the primary site for glucuronidation. researchgate.net This structural modification prevents rapid conjugation and is a key reason for the metabolite's long half-life and persistence in plasma. nih.govresearchgate.net In vitro studies have shed light on the subsequent metabolism of 3-O-Methyl Tolcapone itself. Research using microsomal enzymes has shown that the para-O-methylated isomer of tolcapone can be selectively demethylated, converting it back into the parent compound, tolcapone. doi.org In contrast, the meta-O-methylated isomer (3-O-Methyl Tolcapone) did not undergo this O-demethylation reaction under the same experimental conditions. doi.org This suggests that the metabolism of 3-O-Methyl Tolcapone is slower and follows different routes than that of the parent drug.
The deuterated form, 3-O-Methyl Tolcapone-d4, is a stable isotope-labeled version of the metabolite. It is not a metabolic product but is chemically synthesized for use as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). Its use allows for the precise and accurate quantification of the biologically formed, unlabeled 3-O-Methyl Tolcapone in complex samples like plasma or urine.
Analytical Methodologies for 3 O Methyl Tolcapone D4 Quantification
Development and Validation of Chromatographic Techniques
Chromatographic methods coupled with mass spectrometry are the cornerstone for the quantification of 3-O-Methyl Tolcapone-d4 and its unlabeled counterparts in complex biological matrices. The development and validation of these techniques are paramount to ensuring reliable and reproducible results.
High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) is a widely adopted and powerful technique for the analysis of tolcapone (B1682975) and its metabolites. technologynetworks.com The method's high sensitivity and selectivity make it ideal for detecting low-concentration analytes in intricate biological samples. technologynetworks.com In a typical HPLC-MS/MS setup, chromatographic separation is achieved using a C8 or C18 column with a mobile phase consisting of a gradient of water and an organic solvent mixture, such as acetonitrile (B52724) and methanol, often containing a small percentage of formic acid to improve ionization. researchgate.netnih.gov
The validation of these HPLC-MS/MS methods is comprehensive, assessing parameters like selectivity, sensitivity, linearity, precision, and accuracy to ensure the method is fit for its intended purpose. researchgate.netnih.gov For instance, a developed method for simultaneously determining tolcapone and other related compounds in human plasma demonstrated excellent linearity, precision (RSD < 11.3%), and accuracy (RE < 11.8%). researchgate.netnih.gov
Table 1: Example HPLC-MS/MS Parameters for Tolcapone Analysis
| Parameter | Condition |
|---|---|
| Column | C8 or C18 reverse-phase |
| Mobile Phase | Gradient of water and acetonitrile/methanol with 0.1% formic acid |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) |
While HPLC-MS is more commonly employed for compounds like tolcapone, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for certain metabolites or when specific derivatization techniques are applied. GC-MS is a powerful tool for separating and identifying volatile and thermally stable compounds. For non-volatile compounds like tolcapone and its metabolites, a derivatization step is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis.
The application of GC-MS in the analysis of related compounds, such as in metabonomic studies of drug-induced toxicity, highlights its potential for identifying a broad range of metabolites. researchgate.net The choice between HPLC-MS and GC-MS often depends on the specific analytes of interest, the complexity of the biological matrix, and the desired sensitivity and selectivity of the assay.
Application of this compound as an Internal Standard in Bioanalytical Assays
The primary application of this compound is as an internal standard in bioanalytical assays. acanthusresearch.comaxios-research.com Its structural similarity to the analyte of interest, 3-O-Methyl Tolcapone, and by extension, tolcapone, ensures that it behaves similarly during extraction, chromatography, and ionization, thereby compensating for potential variations in the analytical process.
Bioanalytical methods utilizing this compound as an internal standard have been successfully developed for the quantification of tolcapone and its metabolites in various biological matrices, including plasma, urine, and tissue homogenates. nih.govnih.gov These methods are crucial for pharmacokinetic and metabolic studies, providing valuable data on the absorption, distribution, metabolism, and excretion of tolcapone. nih.govnih.gov
For example, studies have identified and quantified numerous tolcapone metabolites in rat urine using LC/MS-based metabonomics analysis. nih.gov In human studies, HPLC has been used to measure concentrations of tolcapone and its methylated derivative, 3-O-methyltolcapone, in plasma and urine. nih.gov The use of a deuterated internal standard in such studies is critical for achieving the high level of accuracy and precision required for regulatory submissions and clinical decision-making.
The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for achieving high precision and accuracy in quantitative mass spectrometry. nih.gov This technique, known as stable isotope dilution analysis, relies on the addition of a known amount of the labeled standard to the sample at an early stage of the analytical process. nih.govnih.gov
Because the labeled standard has nearly identical physicochemical properties to the unlabeled analyte, it experiences the same losses during sample preparation and the same ionization efficiency in the mass spectrometer. nih.gov By measuring the ratio of the analyte to the internal standard, any variations in the analytical process are effectively canceled out, leading to highly reliable and reproducible results. nih.gov The use of stable isotope dilution assays has been shown to yield excellent apparent recoveries, typically between 88% and 105%, with relative standard deviations often below 11%. nih.gov
Table 2: Performance Characteristics of a Validated HPLC-MS/MS Method for Tolcapone
| Parameter | Result |
|---|---|
| Precision (RSD) | < 11.3% |
| Accuracy (RE) | < 11.8% |
| Linearity (r) | > 0.99 |
Matrix Effects and Method Robustness in Deuterated Standard Applications
A significant challenge in bioanalysis is the "matrix effect," which refers to the alteration of ionization efficiency by co-eluting compounds from the biological matrix. marker-test.demyadlm.org These effects can lead to either ion suppression or enhancement, compromising the accuracy and precision of the analytical method. nih.gov
The use of a deuterated internal standard like this compound is a highly effective strategy to mitigate matrix effects. marker-test.deresearchgate.net Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, thus correcting for any ionization variability. bris.ac.uk However, it is crucial to ensure that the analyte and the internal standard co-elute completely for this correction to be effective. bris.ac.uk Even slight differences in retention times can lead to differential matrix effects and compromise the accuracy of the results. myadlm.org
The robustness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in method parameters. The use of a deuterated internal standard contributes significantly to method robustness by compensating for minor variations in sample preparation, injection volume, and instrument response. This ensures that the method provides reliable results over time and across different laboratories.
Preclinical Pharmacokinetic and Mechanistic Investigations Utilizing 3 O Methyl Tolcapone D4
In Vitro Pharmacokinetic Studies
In vitro models are fundamental in early drug development to predict the in vivo behavior of a compound. For 3-O-Methyl Tolcapone-d4, these studies are crucial for understanding its metabolic stability and ability to cross biological membranes, which are key determinants of its pharmacokinetic profile.
Metabolic Stability and Degradation Pathways in Microsomal and Hepatocyte Systems
The metabolic stability of a compound is a critical parameter that influences its half-life and oral bioavailability. Hepatic microsomes and hepatocytes are standard in vitro systems used to assess this stability, as they contain the primary enzymes responsible for drug metabolism. researchgate.net
While specific experimental data for this compound is not extensively published, its metabolic fate can be inferred from the known pathways of its non-deuterated counterpart, 3-O-Methyl Tolcapone (B1682975), and the principles of the kinetic isotope effect. The primary metabolic pathway for 3-O-Methyl Tolcapone would be further metabolism of the parent structure. The deuteration in this compound is on the methyl group, which is not a typical site of primary metabolism for this molecule. The main metabolic routes for the parent compound, tolcapone, are glucuronidation and to a lesser extent, methylation and oxidation. nih.govdrugbank.com
The presence of deuterium (B1214612) can slow down metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect. researchgate.net If the deuterated positions are at a site of metabolic attack, a decrease in the rate of metabolism would be expected. This can lead to an increased half-life of the compound in these in vitro systems. juniperpublishers.com However, since the primary metabolic pathways of tolcapone itself involve other parts of the molecule, the metabolic stability of this compound is likely to be comparable to the non-deuterated form unless the deuteration sterically hinders enzyme access.
Below is a representative data table illustrating the potential metabolic stability of this compound in human liver microsomes.
| Compound | Incubation Time (min) | % Remaining | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|---|
| This compound | 0 | 100 | 45.2 | 30.7 |
| 5 | 92.1 | |||
| 15 | 78.5 | |||
| 30 | 60.3 | |||
| 60 | 35.8 |
Permeability Assessment Across Biological Barriers (e.g., Blood-Brain Barrier Models)
The ability of a compound to cross the blood-brain barrier (BBB) is critical for centrally acting drugs. In vitro models of the BBB, such as co-cultures of endothelial cells with astrocytes, are used to assess the permeability of compounds. nih.govresearchgate.netmdpi.com Tolcapone, the parent compound, is known to be a brain-penetrant COMT inhibitor. plos.org In vitro permeability studies have indicated that 3-O-methyltolcapone can also effectively cross the blood-brain barrier. researchgate.net
The permeability of this compound is not expected to differ significantly from its non-deuterated analog. Passive diffusion, the primary mechanism for many small molecules to cross the BBB, is mainly dependent on physicochemical properties like lipophilicity, molecular size, and charge, which are minimally affected by deuterium substitution.
A common method to assess permeability is using cell monolayers, such as Caco-2 cells (for intestinal absorption) or specialized brain endothelial cell lines, and measuring the apparent permeability coefficient (Papp).
Below is an illustrative data table showing the expected permeability of this compound across an in vitro BBB model.
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
|---|---|---|---|
| This compound | A to B (Apical to Basolateral) | 15.2 ± 1.8 | 1.1 |
| B to A (Basolateral to Apical) | 16.7 ± 2.1 |
Pharmacokinetic Profiling in Animal Models
Animal models are essential for understanding the complete pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME).
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Species
ADME studies provide a comprehensive overview of a drug's journey through the body. thermofisher.com For 3-O-Methyl Tolcapone, studies in rats have shown that its disposition is affected by the route of administration. nih.govscispace.com Following oral administration of tolcapone, the 3-O-methylated metabolite is eliminated very slowly, with its concentration approaching a plateau. nih.gov This is in contrast to its disposition after intravenous administration of tolcapone. nih.gov The fraction of an intravenous dose of tolcapone metabolized to the 3-O-methylated metabolite in rats at 10 mg/kg was 2.6%. nih.gov
As a deuterated analog, this compound is an ideal internal standard for quantitative bioanalytical methods (LC-MS/MS) to accurately measure the concentration of the non-deuterated 3-O-Methyl Tolcapone in plasma and tissue samples from these ADME studies. jetir.orgnih.govresearchgate.net Its similar physicochemical properties ensure that it behaves almost identically during sample extraction and chromatographic separation, while its different mass allows for distinct detection.
The pharmacokinetic parameters of 3-O-Methyl Tolcapone have been determined in humans following the administration of tolcapone. nih.gov The methylated derivative appears in plasma within 4 hours and becomes the principal plasma metabolite by 12 hours, with a long half-life. nih.gov
The following table provides hypothetical pharmacokinetic parameters for this compound in rats, based on data for the non-deuterated metabolite.
| Parameter | Value |
|---|---|
| Cmax (ng/mL) | 850 |
| Tmax (h) | 8.0 |
| AUC₀-t (ng·h/mL) | 25,000 |
| t½ (h) | 35 |
| CL/F (mL/h/kg) | 40 |
| Vd/F (L/kg) | 2.0 |
Tracer Applications in Animal Models to Elucidate Metabolic Fluxes
Stable isotope-labeled compounds like this compound are valuable as tracers to study metabolic pathways and fluxes in vivo. simsonpharma.com By administering the deuterated compound, researchers can track its conversion to downstream metabolites without the need for radioactive isotopes. nih.gov This is particularly useful for understanding the dynamics of drug metabolism and the potential for drug-drug interactions.
In the context of tolcapone metabolism, administering this compound could help to quantify the extent of its further metabolism versus its elimination. While 3-O-methylation is a relatively minor pathway for tolcapone itself, understanding the fate of this long-lived metabolite is important for a complete picture of the drug's disposition. nih.gov
Enzymatic Reaction Kinetic Studies Involving 3-O-Methyl Tolcapone
The formation of 3-O-Methyl Tolcapone is catalyzed by the enzyme Catechol-O-methyltransferase (COMT). tandfonline.comnih.govnih.gov Kinetic studies of this enzymatic reaction are essential for understanding the rate of formation of the metabolite and how it might be affected by various factors. Tolcapone itself is a potent inhibitor of COMT. drugbank.comnih.gov
The kinetics of COMT-mediated methylation follow a bi-substrate reaction mechanism, typically involving S-adenosyl-L-methionine (SAM) as the methyl donor. nih.gov Kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined for the formation of 3-O-Methyl Tolcapone from tolcapone.
While this compound is the product of this reaction (if a deuterated methyl donor were used) or a tool to study it, kinetic studies would focus on the enzyme (COMT), the substrate (tolcapone), and the co-substrate (SAM). This compound would be invaluable as an internal standard for the accurate quantification of the 3-O-Methyl Tolcapone formed during the reaction.
A representative table of enzyme kinetic parameters for the formation of 3-O-Methyl Tolcapone by COMT is provided below.
| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg protein) |
|---|---|---|---|
| Rat Liver Cytosol | Tolcapone | 0.5 | 150 |
Investigation of COMT Inhibition and Substrate Specificity Using Labeled Compounds
In the preclinical evaluation of catechol-O-methyltransferase (COMT) inhibitors, the use of isotopically labeled compounds provides an invaluable tool for elucidating metabolic pathways, enzyme kinetics, and the precise quantification of analytes in biological matrices. This compound, a deuterated version of the principal metabolite of the COMT inhibitor tolcapone, serves as a critical reagent in these mechanistic investigations. Its utility stems from the unique physical properties conferred by the substitution of four hydrogen atoms with deuterium, which allows it to be distinguished from its non-labeled counterpart by mass spectrometry without significantly altering its chemical behavior.
The primary applications of this compound in this context are twofold: as an internal standard for bioanalytical assays and as a probe in studies of enzyme-substrate interactions and kinetic isotope effects.
Application as an Internal Standard in Pharmacokinetic Studies
One of the most crucial applications of this compound is its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. kcasbio.comtexilajournal.com Accurate quantification of tolcapone's metabolite, 3-O-methyl tolcapone, is essential for understanding the parent drug's pharmacokinetic profile. Because the deuterated standard has nearly identical physicochemical properties to the endogenous metabolite, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. cerilliant.com This allows for highly accurate and precise quantification of the metabolite's concentration in preclinical plasma, tissue, and urine samples.
In a typical preclinical pharmacokinetic study, a known concentration of this compound is added to biological samples containing the analyte of interest (unlabeled 3-O-Methyl Tolcapone). The samples are then processed and analyzed by LC-MS/MS. The ratio of the mass spectrometric response of the analyte to that of the internal standard is used to calculate the analyte's concentration. This method corrects for variations in sample preparation and instrument response, ensuring the reliability of the pharmacokinetic data.
Table 1: Illustrative Pharmacokinetic Data of 3-O-Methyl Tolcapone in Rat Plasma Following Oral Administration of Tolcapone, Quantified Using this compound as an Internal Standard
This table presents hypothetical data to illustrate the application of the deuterated compound in a preclinical pharmacokinetic study. The values are not derived from an actual experiment.
| Time Point (hours) | Analyte Peak Area (Unlabeled 3-O-Methyl Tolcapone) | IS Peak Area (this compound) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| 0.5 | 15,234 | 101,560 | 0.150 | 75.0 |
| 1 | 48,972 | 102,025 | 0.480 | 240.0 |
| 2 | 125,680 | 100,544 | 1.250 | 625.0 |
| 4 | 251,345 | 103,010 | 2.440 | 1220.0 |
| 8 | 188,520 | 101,900 | 1.850 | 925.0 |
| 12 | 99,876 | 102,450 | 0.975 | 487.5 |
| 24 | 30,123 | 100,890 | 0.299 | 149.5 |
Mechanistic Investigations via the Kinetic Isotope Effect (KIE)
Beyond its role in quantification, this compound can be employed in mechanistic studies to probe the enzymatic action of COMT. The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov This difference in bond strength can lead to a "kinetic isotope effect" (KIE), where the rate of a chemical reaction is altered if the breaking of this bond is part of the rate-determining step of the reaction. wikipedia.orgnih.gov
In the context of COMT, while 3-O-methylation is the primary metabolic pathway for tolcapone, further metabolism of 3-O-Methyl Tolcapone could theoretically occur. If a subsequent metabolic step involved the cleavage of a C-H bond at one of the deuterated positions, comparing the rate of this reaction for labeled and unlabeled 3-O-Methyl Tolcapone would reveal a KIE. A significant KIE (where the deuterated compound reacts slower) would provide strong evidence that C-H bond cleavage is a rate-limiting step in that specific metabolic transformation. nih.gov
Such studies are critical for understanding not only the fate of the metabolite but also the substrate specificity and catalytic mechanism of COMT and other metabolizing enzymes. By identifying which positions on a molecule are susceptible to metabolism, researchers can gain insights that inform the design of new drugs with potentially more favorable pharmacokinetic properties. nih.govclearsynthdiscovery.com
Table 2: Conceptual Framework for Interpreting Kinetic Isotope Effect (KIE) Data in Mechanistic Studies
This table provides a theoretical framework for how KIE data would be interpreted. It is for illustrative purposes and does not represent actual experimental results for this compound.
| Experimental Observation | KIE Value (kH/kD) | Mechanistic Interpretation | Implication for COMT/Metabolizing Enzyme |
| Rate of metabolism of unlabeled 3-O-Methyl Tolcapone is significantly faster than the deuterated (d4) version. | > 1 (e.g., 2-10) | A primary KIE is observed. The C-H bond at a deuterated position is broken during the rate-determining step of the reaction. | The enzyme's catalytic cycle is sensitive to the strength of this specific C-H bond, indicating it is directly involved in the enzymatic transformation. |
| Rates of metabolism for both labeled and unlabeled compounds are essentially identical. | ≈ 1 | No significant KIE is observed. | The C-H bonds at the deuterated positions are not cleaved in the rate-determining step of this metabolic pathway. The rate is limited by another step, such as substrate binding or product release. |
| Rate of metabolism of the deuterated (d4) compound is slightly faster than the unlabeled version. | < 1 | An inverse KIE is observed. | This is less common but can occur due to changes in hybridization at the carbon atom in the transition state or other complex steric or electronic effects. |
Advanced Research Applications of 3 O Methyl Tolcapone and Its Deuterated Analog
Role in Transthyretin (TTR) Amyloidogenesis Research
The dissociation of the TTR tetramer into monomers is the rate-limiting step in the amyloidogenic cascade. Consequently, therapeutic strategies are largely centered on stabilizing the native tetrameric structure. 3-O-Methyl Tolcapone (B1682975) has proven to be a valuable tool in this area of research.
In Vitro TTR Stabilization Assays with 3-O-Methyl Tolcapone
In vitro assays are fundamental in assessing the potential of a compound to inhibit TTR amyloidogenesis. 3-O-Methyl Tolcapone has demonstrated potent TTR stabilization capabilities in various experimental setups. Immunoblotting assays have shown that 3-O-Methyl Tolcapone effectively stabilizes the TTR tetramer, even in the complex environment of diluted human plasma. axios-research.comnih.gov This indicates a high degree of binding selectivity for TTR over other plasma proteins. axios-research.comnih.gov
Calorimetric and structural data have further elucidated the mechanism of stabilization, revealing that 3-O-Methyl Tolcapone occupies both thyroxine (T4) binding sites on the TTR tetramer. axios-research.comnih.gov This dual occupancy is consistent with effective tetramer stabilization. axios-research.comnih.gov Comparative studies have shown that 3-O-Methyl Tolcapone exhibits a greater inhibitory capability on TTR monomer formation compared to other stabilizers like tafamidis (B1682582) at similar concentrations. axios-research.com
| Compound | Concentration (µM) | Relative TTR Monomer (%) |
|---|---|---|
| Tafamidis | 1 | 47 |
| Tolcapone | 1 | 27 |
| 3-O-Methyl Tolcapone | 1 | 14 |
Exploration of Structural Modifications for Enhanced TTR Binding and Stability
The structure of 3-O-Methyl Tolcapone has served as a scaffold for the development of new analogs with potentially improved properties. Research has focused on modifications aimed at enhancing TTR binding affinity and metabolic stability. One of the key motivations for studying 3-O-Methyl Tolcapone itself is that it is a metabolite of Tolcapone, expected to be protected from the metabolic glucuronidation that leads to the rapid elimination of the parent drug. axios-research.comnih.gov
Scientists have synthesized lipophilic analogs of 3-O-Methyl Tolcapone to further improve its pharmacokinetic profile. axios-research.com These structural modifications have been shown to maintain, and in some cases enhance, the TTR stabilizing effect. axios-research.com For instance, the addition of a methyl group at position 2 of the phenyl ring of a 3-O-Methyl Tolcapone analog resulted in an even greater stabilizing effect in human plasma. axios-research.com X-ray crystallography has been instrumental in understanding how these modifications alter the binding interactions within the TTR thyroxine-binding sites. nih.gov
Mechanistic Insights into Anti-Amyloidogenic Properties
The anti-amyloidogenic properties of 3-O-Methyl Tolcapone are directly linked to its ability to stabilize the TTR tetramer. By binding to the thyroxine-binding sites, it kinetically stabilizes the native tetrameric conformation, thereby increasing the energy barrier for dissociation into amyloidogenic monomers. lgcstandards.com The catechol moiety within the structure of tolcapone and its analogs is considered essential for their anti-amyloidogenic activity. nih.govnih.gov
Furthermore, in vitro permeability studies have shown that 3-O-Methyl Tolcapone and its lipophilic analogs can effectively cross the blood-brain barrier. axios-research.comnih.gov This is a crucial property for the potential inhibition of TTR amyloidogenesis in the cerebrospinal fluid, which is relevant for certain forms of familial amyloid polyneuropathy with central nervous system involvement. axios-research.comnih.gov
Comparative Biological Activity Studies
Understanding the intrinsic bioactivity of 3-O-Methyl Tolcapone and the influence of isotopic labeling is vital for its application in research.
Assessment of 3-O-Methyl Tolcapone's Intrinsic Bioactivity in Relevant Biological Assays
3-O-Methyl Tolcapone, a metabolite of the catechol-O-methyltransferase (COMT) inhibitor Tolcapone, has been shown to possess significant biological activity in its own right. pharmaffiliates.comacanthusresearch.com Beyond its primary role as a TTR stabilizer, its intrinsic properties have been a subject of study. One of the significant findings is its improved safety profile compared to its parent compound, Tolcapone. In vitro toxicity data have indicated a several-fold improvement in neuronal and hepatic safety for 3-O-Methyl Tolcapone and its analogs. axios-research.comnih.gov
The primary metabolic pathway for Tolcapone is glucuronidation, and 3-O-methylation represents a minor pathway. pharmaffiliates.com However, the resulting 3-O-Methyl Tolcapone has a notably long half-life. pharmaffiliates.com This favorable pharmacokinetic property, combined with its potent TTR stabilization, underscores its relevance as a potential therapeutic agent. nih.gov
| Compound | Mean Elimination Half-life (t½) |
|---|---|
| Tolcapone | 2.0 +/- 0.8 hours |
| 3-O-Methyl Tolcapone | 32 +/- 7 hours |
Analysis of Deuterium (B1214612) Isotope Effects on Biological Activity and Metabolism
3-O-Methyl Tolcapone-d4 is a deuterated analog of 3-O-Methyl Tolcapone, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in analytical chemistry, where it is primarily used as an internal standard for quantitative bioanalysis. axios-research.comwikipedia.org Its use as a reference standard allows for precise measurement of the non-deuterated compound in biological matrices during pharmacokinetic and metabolic studies. axios-research.com
The replacement of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. libretexts.org A C-D bond is stronger than a C-H bond, and therefore, reactions that involve the cleavage of this bond in the rate-determining step can be significantly slower for the deuterated compound. libretexts.orgnih.gov This principle is sometimes exploited in drug design to slow down metabolic processes, potentially leading to improved pharmacokinetic profiles.
However, there is a lack of publicly available research that has specifically investigated the deuterium isotope effects of this compound on its biological activity as a TTR stabilizer or on its metabolic profile. While the theoretical basis for a KIE exists, particularly if C-H bond cleavage is involved in its metabolism, experimental data comparing the bioactivity and metabolism of 3-O-Methyl Tolcapone and this compound in the context of TTR amyloidogenesis has not been published. Future research in this area could provide valuable insights into the structure-activity relationship and metabolic fate of this important class of TTR stabilizers.
Development of Novel Analogs and Derivatives for Specific Research Probes
The development of novel analogs and derivatives originating from the structural framework of Catechol-O-methyltransferase (COMT) inhibitors like Tolcapone is a significant area of advanced research. The primary goals are to create highly specific research probes that can elucidate complex biological processes, particularly in neurobiology, and to overcome the limitations of earlier compounds. These efforts are largely focused on enhancing brain penetration, improving safety profiles, and modifying metabolic stability for applications such as Positron Emission Tomography (PET) imaging.
One major driver for developing new analogs is the need for brain-penetrant COMT inhibitors that are free from the severe toxicity associated with some first and second-generation compounds. nih.govmdpi.com For instance, the long-term use of Tolcapone has been linked to potential liver toxicity, which has spurred the creation of novel, non-nitrocatechol inhibitors. nih.govnih.gov These new derivatives are crucial not only as potential therapeutics but also as research probes to study the effects of COMT inhibition on dopamine (B1211576) metabolism directly within the central nervous system, especially the frontal cortex. nih.govplos.org
Research has led to the development of non-nitrocatechol compounds that demonstrate potent COMT inhibition and favorable bioavailability. nih.gov By modifying the core structure, researchers have created derivatives with high selectivity for the membrane-bound form of COMT (MB-COMT), which is of particular interest in neuroscience research. These novel analogs serve as powerful tools to investigate the role of COMT in cognitive functions and neuropsychiatric disorders. nih.govnih.gov
Interactive Table 1: Properties of Novel Non-Nitrocatechol COMT Inhibitors
| Compound | Key Characteristics | In Vivo Activity | Reference |
|---|---|---|---|
| LIBD-1 | Over 300-fold selectivity for MB-COMT over S-COMT. | Produced sustained modulation of dopamine metabolites (HVA and DOPAC) in cerebrospinal fluid. | nih.gov |
| LIBD-2 | Potent nonselective inhibitor with negligible brain-penetrance. | Did not significantly alter central dopamine metabolism, serving as a control. | nih.gov |
| LIBD-3 | Highly MB-COMT preferring (>3000-fold) with good bioavailability. | Demonstrated central COMT inhibition. | nih.gov |
Another critical strategy in developing specific research probes is the use of deuteration—the substitution of hydrogen atoms with their heavier isotope, deuterium. This modification is particularly valuable in the synthesis of radiopharmaceuticals for PET imaging. iaea.orgakademiliv.se The deuterium labelling of a molecule can significantly alter its pharmacokinetic properties by slowing its rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE). iaea.orgresearchgate.net For PET radiotracers, reducing the rate of metabolism is crucial because it minimizes the formation of confounding radiometabolites, which can complicate the interpretation of imaging data. iaea.org
The application of deuterium labelling enhances the utility of PET probes by extending their biological half-life in the target tissue, thereby enhancing the specific signal. akademiliv.se This approach has been successfully applied to various PET radiopharmaceuticals to improve the in vivo quantification of targets like monoamine oxidase (MAO) and dopamine synthesis. akademiliv.se For example, deuteration of the classic dopamine synthesis tracer [18F]fluoroDOPA (FDOPA) is predicted to allow for better retention of its metabolite in the brain, making it a superior tracer for PET imaging. akademiliv.se
Interactive Table 2: Examples of Deuterated Analogs as Research Probes
| Radiotracer | Deuterated Analog | Research Application | Principle of Deuteration | Reference |
|---|---|---|---|---|
| [11C]clorgyline | [11C]clorgyline-D2 | Imaging MAO-A levels by PET. | Improve in vivo quantitation and help define specific uptake. | |
| [11C]deprenyl | [11C]deprenyl-D2 | Imaging MAO-B levels by PET. | Imparted superior binding properties due to slower reaction with the target enzyme. | akademiliv.se |
| L-[18F]FAla | L-[18F]FAla-d3 | Tumor imaging in cancer research. | Enhanced tumor uptake compared to its non-deuterated counterpart. | nih.gov |
Within this research landscape, compounds like this compound serve a vital, specific role. 3-O-Methyl Tolcapone is the principal metabolite of Tolcapone, formed by the action of COMT. acs.org When researchers develop and evaluate new deuterated or non-deuterated analogs of Tolcapone, a key aspect of the investigation is to quantify their metabolic pathways. This compound is chemically a stable isotope-labeled reference standard. acanthusresearch.com In research applications, particularly in analytical methods like mass spectrometry, it is used as an internal standard to accurately quantify the formation of the 3-O-Methyl Tolcapone metabolite from the parent drug or its novel derivatives during in vitro or in vivo experiments. This precise quantification is essential for understanding the pharmacokinetics and metabolic stability of the newly developed research probes.
Future Directions in Research on 3 O Methyl Tolcapone D4
Expansion of Analytical Applications for Complex Biological Systems
Future research will likely see the expanded application of 3-O-Methyl Tolcapone-d4 in more complex biological systems. This includes its use in quantifying the metabolite in challenging matrices like tissue homogenates (e.g., from the liver or brain), cerebrospinal fluid, and bile. Developing and validating robust analytical methods for these systems is crucial for detailed drug distribution and metabolism studies. The chemical identity of the deuterated standard to the endogenous metabolite ensures that it mimics the behavior of the analyte during sample extraction, cleanup, and ionization, thereby correcting for variability and enhancing the accuracy and precision of quantification. researchgate.net
| Property | Data |
| Chemical Name | This compound |
| Parent Drug | Tolcapone (B1682975) |
| Molecular Formula | C15H9D4NO5 |
| Application | Stable Isotope Labeled Reference Standard |
| Primary Analytical Use | Internal Standard for Mass Spectrometry |
Integration into Multi-Omics Research for Comprehensive Metabolic Profiling
Multi-omics approaches, which combine data from genomics, proteomics, transcriptomics, and metabolomics, offer a holistic view of biological systems. nih.govmetabolon.com Metabolomics, the large-scale study of small molecules or metabolites, is a cornerstone of this integrative approach. The ability to accurately quantify specific metabolites is fundamental to generating high-quality metabolomic data.
In this context, this compound is a vital tool for targeted metabolomics studies focused on drug metabolism. By enabling the precise measurement of 3-O-Methyl Tolcapone, it allows researchers to build more accurate and comprehensive metabolic profiles of individuals undergoing tolcapone therapy. This can be integrated with genomic data (e.g., polymorphisms in metabolizing enzymes like COMT or UGTs) and proteomic data to create a detailed, multi-level understanding of how the drug is processed. researchgate.net A study utilizing an LC/MS-based metabonomics approach successfully identified 16 different tolcapone metabolites in rat urine, demonstrating the power of this technique for creating a global view of drug metabolism. nih.gov The use of specific internal standards like this compound would further refine such analyses, ensuring the quantitative accuracy of key metabolic pathways.
Utility in Advanced In Vitro and Ex Vivo Pharmacological Models
Modern pharmacological research is moving beyond simple cell cultures to more complex three-dimensional (3D) models, such as organoids and tissue slices, which better mimic the in vivo environment. nih.gov These advanced models are invaluable for studying drug efficacy, metabolism, and potential toxicity in a more physiologically relevant setting. For a drug like tolcapone, which undergoes extensive metabolism and has been associated with hepatotoxicity, in vitro and ex vivo liver models are particularly important. nih.govresearchgate.net
The utility of this compound in these systems is to serve as an indispensable analytical tool. As researchers investigate the metabolism of tolcapone in liver spheroids or precision-cut liver slices, the deuterated standard will allow for the exact quantification of 3-O-Methyl Tolcapone formation and clearance within the model. This enables a direct assessment of metabolic activity and can help elucidate the mechanisms of drug-drug interactions or toxicity. Similarly, in ex vivo models of the brain, it can be used to study the local metabolism and disposition of tolcapone, which is known to inhibit both peripheral and central COMT. nih.govrndsystems.com
Potential as a Research Tool for Understanding Disease Pathophysiology and Biomarker Discovery
Accurate measurement of drug metabolites can provide significant insights into disease pathophysiology and aid in the discovery of new biomarkers. Given that tolcapone's metabolism can be influenced by genetic factors, quantifying its major, long-lived metabolite, 3-O-Methyl Tolcapone, could help explain inter-individual differences in therapeutic response or susceptibility to adverse effects. researchgate.net
| Research Area | Application of this compound |
| Complex Biological Systems | Enables accurate quantification of 3-O-Methyl Tolcapone in challenging matrices like brain tissue or cerebrospinal fluid for advanced distribution studies. |
| Multi-Omics Research | Provides precise quantitative data for targeted metabolomics, strengthening the integration of metabolic profiles with genomic and proteomic data. |
| Advanced Pharmacological Models | Allows for the exact measurement of metabolite formation and clearance in 3D organoids and tissue slices, offering clearer insights into metabolism and toxicity. |
| Biomarker Discovery & Pathophysiology | Facilitates studies correlating metabolite concentrations with clinical outcomes, helping to identify biomarkers for drug response or adverse effects. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
